4-Hydroxy-7-iodoisoindolinone
Description
4-Hydroxy-7-iodoisoindolinone is a halogenated isoindolinone derivative characterized by a hydroxyl (-OH) group at the 4-position and an iodine atom at the 7-position of the isoindolinone core. The iodine atom enhances molecular polarizability and may influence biological activity, such as binding affinity to therapeutic targets.
Properties
Molecular Formula |
C8H6INO2 |
|---|---|
Molecular Weight |
275.04 g/mol |
IUPAC Name |
4-hydroxy-7-iodo-2,3-dihydroisoindol-1-one |
InChI |
InChI=1S/C8H6INO2/c9-5-1-2-6(11)4-3-10-8(12)7(4)5/h1-2,11H,3H2,(H,10,12) |
InChI Key |
XNIZEMLNENOEBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2C(=O)N1)I)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 4-Hydroxy-7-iodoisoindolinone, we compare it with structurally related isoindolinone derivatives and halogenated analogs.
Structural and Functional Analog: 7-(Hydroxymethyl)-1-isoindolinone
- Molecular Formula: C₉H₉NO₂ vs. C₈H₆INO₂ (estimated for this compound).
- Substituents: The hydroxymethyl (-CH₂OH) group at the 7-position in 7-(Hydroxymethyl)-1-isoindolinone contrasts with the iodine atom in this compound. This difference significantly alters molecular properties: Molecular Weight: 163.176 g/mol (hydroxymethyl analog) vs. ~275.05 g/mol (estimated for iodinated analog). Polarity: The iodine atom increases hydrophobicity and polarizability compared to the hydroxymethyl group.
- Applications: Hydroxymethyl-substituted isoindolinones are often intermediates in synthesizing pharmaceuticals, whereas iodinated derivatives may serve as radiolabeling precursors or kinase inhibitors.
Halogenated Isoindolinones: Iridin (Irigenin 7-glucoside)
- Molecular Formula: C₂₄H₂₆O₁₃ vs. C₈H₆INO₂.
- Functional Groups: Iridin is an isoflavone glucoside with hydroxyl and methoxy groups, lacking the isoindolinone core. However, its iodine-free structure highlights the role of halogenation in modulating bioavailability and metabolic stability. For example, iodine’s bulkiness may hinder enzymatic degradation compared to hydroxyl/methoxy groups .
General Trends in Halogenated Derivatives
- Biological Activity : Iodine’s electron-withdrawing effects can enhance binding to electron-rich protein pockets, as seen in kinase inhibitors. In contrast, hydroxymethyl or methoxy groups (e.g., in Iridin) often improve solubility but reduce membrane permeability.
- Synthetic Utility: Iodinated isoindolinones are valuable in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas non-halogenated analogs like 7-(Hydroxymethyl)-1-isoindolinone are more suited for functionalization via hydroxyl-group chemistry.
Data Table: Comparative Analysis
Research Findings and Limitations
- Synthetic Challenges: Iodination of isoindolinones often requires harsh conditions (e.g., I₂/AgOTf), which may degrade sensitive functional groups like hydroxyls.
- Biological Data Gap: While analogs like Iridin have documented bioactivity (e.g., antioxidant effects), this compound’s pharmacological profile remains underexplored.
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